Resveratrol-3-O-Sulfate (sodium salt)
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Overview
Description
Resveratrol-3-O-Sulfate (sodium salt) is a metabolite of resveratrol, a naturally occurring polyphenolic compound found in various plants, including grapes, berries, and peanuts. Resveratrol is known for its antioxidant, anti-inflammatory, and anticancer properties. Resveratrol-3-O-Sulfate retains many of these beneficial properties and is often studied for its potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Resveratrol-3-O-Sulfate typically involves the sulfation of resveratrol. One common method is the reaction of resveratrol with sulfur trioxide-pyridine complex in an organic solvent such as pyridine or dimethylformamide (DMF). The reaction is carried out at low temperatures to prevent degradation of the product. The resulting sulfate ester is then neutralized with sodium hydroxide to form the sodium salt .
Industrial Production Methods
Industrial production of Resveratrol-3-O-Sulfate (sodium salt) follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The product is typically purified using techniques such as recrystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
Resveratrol-3-O-Sulfate (sodium salt) can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form quinones and other oxidative products.
Reduction: It can be reduced back to resveratrol under certain conditions.
Substitution: The sulfate group can be substituted with other functional groups in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can replace the sulfate group under basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidative derivatives.
Reduction: Resveratrol.
Substitution: Various substituted resveratrol derivatives depending on the nucleophile used.
Scientific Research Applications
Resveratrol-3-O-Sulfate (sodium salt) has a wide range of scientific research applications:
Chemistry: Used as a model compound to study sulfation reactions and their effects on polyphenols.
Biology: Investigated for its role in cellular signaling pathways and its effects on gene expression.
Medicine: Studied for its potential therapeutic effects in cancer, cardiovascular diseases, and neurodegenerative disorders.
Industry: Used in the development of nutraceuticals and functional foods due to its antioxidant properties
Mechanism of Action
Resveratrol-3-O-Sulfate exerts its effects through several molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress.
Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines and modulates inflammatory signaling pathways such as NF-κB and MAPK.
Anticancer Activity: It induces apoptosis in cancer cells and inhibits cell proliferation by targeting various signaling pathways, including the PI3K/Akt and Wnt/β-catenin pathways
Comparison with Similar Compounds
Similar Compounds
Resveratrol: The parent compound with similar antioxidant and anti-inflammatory properties.
Piceid (Resveratrol-3-O-Glucoside): Another metabolite of resveratrol with enhanced water solubility.
Pterostilbene: A dimethylated analog of resveratrol with improved bioavailability
Uniqueness
Resveratrol-3-O-Sulfate (sodium salt) is unique due to its sulfate group, which enhances its water solubility and may affect its bioavailability and metabolic stability. This makes it a valuable compound for studying the effects of sulfation on the biological activity of polyphenols .
Properties
IUPAC Name |
[3-hydroxy-5-[2-(4-hydroxyphenyl)ethenyl]phenyl] hydrogen sulfate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O6S/c15-12-5-3-10(4-6-12)1-2-11-7-13(16)9-14(8-11)20-21(17,18)19/h1-9,15-16H,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DULQFFCIVGYOFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC2=CC(=CC(=C2)OS(=O)(=O)O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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